molecular formula C9H9F3O3 B1610467 1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene CAS No. 851341-36-1

1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene

Cat. No. B1610467
Key on ui cas rn: 851341-36-1
M. Wt: 222.16 g/mol
InChI Key: SUFHTGIPVZIIFB-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

2-trifluoromethoxyphenol (10.00 g) was dissolved in N,N-dimethylformamide (50 mL), and potassium carbonate (15.52 g) and chloromethyl methyl ether (4.70 mL) were added to the solution, and then the mixture was stirred at room temperature for 1 hour. Water was added to the reaction solution and then the mixture was extracted with n-hexane. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (12.21 g) as a colorless oily substance.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.52 g
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].C(=O)([O-])[O-].[K+].[K+].[CH3:19][O:20][CH2:21]Cl.O>CN(C)C=O>[CH3:19][O:20][CH2:21][O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[O:3][C:2]([F:11])([F:12])[F:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
15.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.7 mL
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with n-hexane
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCOC1=C(C=CC=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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